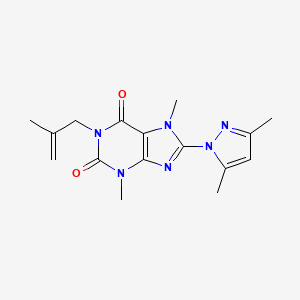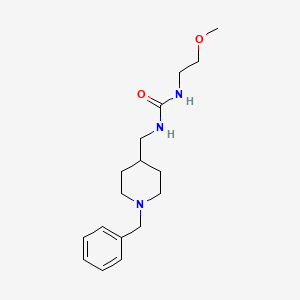
1-((1-Benzylpiperidin-4-yl)methyl)-3-(2-méthoxyéthyl)urée
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(1-Benzylpiperidin-4-yl)methyl]-3-(2-methoxyethyl)urea is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a benzyl group, and a urea moiety, making it a versatile molecule for research and industrial purposes.
Applications De Recherche Scientifique
1-[(1-Benzylpiperidin-4-yl)methyl]-3-(2-methoxyethyl)urea has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Méthodes De Préparation
The synthesis of 1-[(1-Benzylpiperidin-4-yl)methyl]-3-(2-methoxyethyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine derivative.
Urea Formation: The final step involves the reaction of the piperidine derivative with an isocyanate or a carbamate to form the urea moiety.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
1-[(1-Benzylpiperidin-4-yl)methyl]-3-(2-methoxyethyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The benzyl group can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Mécanisme D'action
The mechanism by which 1-[(1-Benzylpiperidin-4-yl)methyl]-3-(2-methoxyethyl)urea exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
1-[(1-Benzylpiperidin-4-yl)methyl]-3-(2-methoxyethyl)urea can be compared with other similar compounds, such as:
1-Benzylpiperidine: Lacks the urea moiety, making it less versatile in certain applications.
3-(2-Methoxyethyl)urea:
N-Benzyl-N-methylpiperidin-4-amine: Similar structure but different functional groups, leading to different chemical properties and applications.
The uniqueness of 1-[(1-Benzylpiperidin-4-yl)methyl]-3-(2-methoxyethyl)urea lies in its combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.
Propriétés
IUPAC Name |
1-[(1-benzylpiperidin-4-yl)methyl]-3-(2-methoxyethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2/c1-22-12-9-18-17(21)19-13-15-7-10-20(11-8-15)14-16-5-3-2-4-6-16/h2-6,15H,7-14H2,1H3,(H2,18,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLJMOBOXWODQJS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCC1CCN(CC1)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3,3-Dimethoxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid](/img/structure/B2361806.png)
![(2S)-2-[(3,6-Dichloropyridine-2-carbonyl)amino]-4-methylpentanoic acid](/img/structure/B2361807.png)
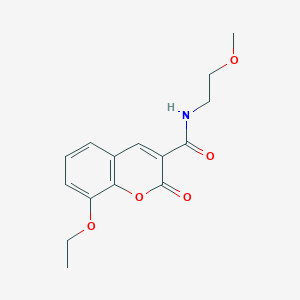
![(2E)-1-[5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(4-methoxyphenyl)-1H-1,2,4-triazol-1-yl]-3-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B2361809.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)furan-2-carboxamide](/img/structure/B2361812.png)
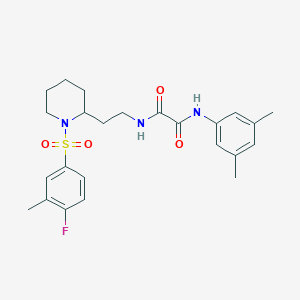
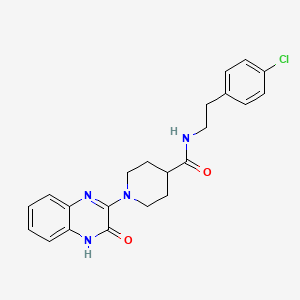
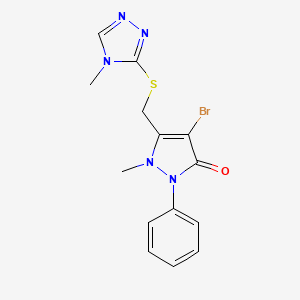
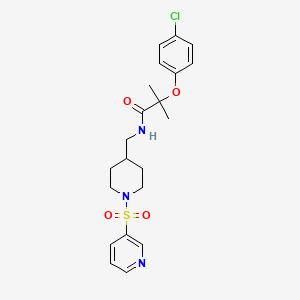
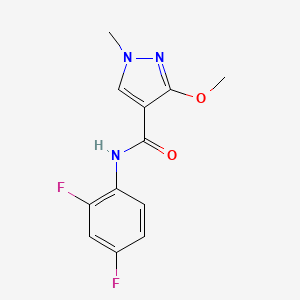
![N-[2-(4-chlorophenyl)ethyl]-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide](/img/structure/B2361824.png)
![1-(2-chlorophenyl)-N-[(2-methylphenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2361826.png)
![N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-N-(4-methoxyphenyl)propionamide](/img/structure/B2361827.png)
